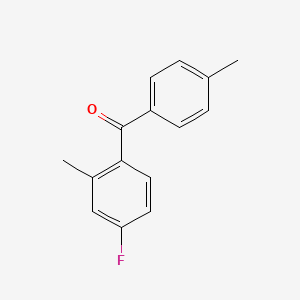

2-Methyl-4-fluoro-4'-methylbenzophenone

Description

2-Methyl-4-fluoro-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by a fluorine atom at the 4-position on one aromatic ring and methyl groups at the 2- and 4'-positions. Benzophenones are widely studied due to their diverse applications in pharmaceuticals, photochemistry, and materials science. The fluorine and methyl substituents in this compound likely influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula |

C15H13FO |

|---|---|

Molecular Weight |

228.26 g/mol |

IUPAC Name |

(4-fluoro-2-methylphenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C15H13FO/c1-10-3-5-12(6-4-10)15(17)14-8-7-13(16)9-11(14)2/h3-9H,1-2H3 |

InChI Key |

RQSGBILHAYASGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenones

2-Hydroxy-4-methoxy-4'-methylbenzophenone (Mexenone)

- Structure : Contains hydroxyl (-OH) and methoxy (-OCH₃) groups instead of fluorine and methyl.

- Application : Used as a sunscreen agent due to UV-absorbing properties. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding interactions, critical for topical formulations .

- Comparison: The fluorine in 2-methyl-4-fluoro-4'-methylbenzophenone may improve metabolic stability compared to the hydroxyl group, which is prone to oxidation.

2-Amino-4'-methylbenzophenone

- Structure: Features an amino (-NH₂) group at the 2-position.

- Application: Used in palladium-catalyzed syntheses of antitumor agents. The amino group facilitates nucleophilic reactions and metal coordination .

- Comparison: Replacement of the amino group with fluorine reduces basicity and alters electronic properties, likely decreasing reactivity in metal-catalyzed reactions but enhancing stability against degradation.

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone

- Structure : Similar fluorophenyl group but with a hydroxyl substituent on the adjacent ring.

- Activity : Exhibits antifungal properties, attributed to hydrogen bonding via the hydroxyl group .

- Comparison: The absence of a hydroxyl group in 2-methyl-4-fluoro-4'-methylbenzophenone may reduce antifungal activity but improve lipophilicity, favoring blood-brain barrier penetration in drug design.

Halogenation Effects: Fluorine vs. Chlorine

3,4-Dichloro-4'-methylbenzophenone

- Structure : Chlorine atoms at 3- and 4-positions.

- Properties : Higher molecular weight (265.13 g/mol) and density (1.276 g/cm³) compared to fluorine analogs. Chlorine’s bulkiness and electronegativity enhance steric hindrance and polarizability, influencing binding to biological targets .

2-Bromo-4'-chlorobenzophenone

Substituent Position and Reactivity

- Carcinogenicity Trends in Azo Dyes: Evidence from halogenated azo dyes (e.g., 4′-fluoro-4-dimethylaminoazobenzene) shows that fluorine at the 4′-position increases carcinogenicity compared to methyl or chloro substituents . While benzophenones are distinct, substituent position (e.g., 4-fluoro vs. 4′-methyl) may similarly modulate bioactivity.

- Photopolymer Applications: Methyl and methoxy substituents in benzophenones (e.g., methylbenzophenone) are used as hydrogen-abstracting photoinitiators. Fluorine’s electron-withdrawing nature in 2-methyl-4-fluoro-4'-methylbenzophenone could enhance radical generation efficiency in photopolymerization .

Data Tables

Table 1: Physical and Chemical Properties of Selected Benzophenones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.